Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-
Description
The compound "Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-)" features two para-methoxy-substituted benzene rings linked by a 2-nitrobutylidene bridge. This nitroalkylidene bridge introduces a reactive nitro group (-NO₂) and a four-carbon chain, distinguishing it from other bis(4-methoxybenzene) derivatives.
Properties
CAS No. |
85078-20-2 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C18H21NO4/c1-4-17(19(20)21)18(13-5-9-15(22-2)10-6-13)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3 |
InChI Key |
GKZZKRSVMNROBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with 2-nitrobutane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Key structural variations among bis(4-methoxybenzene) derivatives lie in the bridging group and substituents , which influence physical properties, reactivity, and applications. Below is a detailed analysis:
Structural and Functional Comparison
Table 1: Key Properties of Selected Bis(4-methoxybenzene) Derivatives
Impact of Structural Differences
Butadiyne (C≡C-C≡C) bridges (e.g., 22779-05-1) enable conjugation, improving conductivity in materials science applications . Propane-2,2-diyl bridges (e.g., Dimethyl-Bisphenol A) offer steric bulk, increasing thermal stability .
Substituent Effects :
- Methoxy (-OCH₃) groups donate electrons via resonance, increasing solubility in polar solvents compared to chloro analogs.
- Chloro substituents (e.g., in Dilan) are electron-withdrawing, enhancing electrophilic attack on biological targets .
Biological Activity :
- Nitro-containing compounds (e.g., target) may act as pro-insecticides, requiring metabolic activation to release toxic intermediates.
- Methoxy analogs are generally less toxic but more environmentally persistent than chloro derivatives due to reduced reactivity .
Biological Activity
Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-) is a chemical compound with significant biological activity, particularly in the context of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : Not directly available from the search results but can be derived from the structure.
- IUPAC Name : Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-)
The structure features two methoxy groups attached to a biphenyl core, with a nitrobutylidene linker. This unique arrangement may influence its interaction with biological systems.
Benzene derivatives often exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the nitro group can enhance the compound's reactivity, potentially leading to interactions with cellular macromolecules.
Toxicological Studies
Research indicates that nitro-substituted benzene compounds can exhibit cytotoxic effects. For instance, studies have shown that exposure to nitrobenzene derivatives can lead to oxidative stress and apoptosis in various cell lines.
Table 1: Summary of Toxicological Effects
| Study | Cell Line | Concentration | Observed Effects |
|---|---|---|---|
| HepG2 | 100 µM | Increased apoptosis | |
| HeLa | 50 µM | DNA damage | |
| MCF-7 | 200 µM | Cell cycle arrest |
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various nitrobenzene derivatives, including those similar to Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-). The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways. -
Case Study on Neurotoxicity :
Another research highlighted the neurotoxic effects of nitrobenzene derivatives in animal models. The study observed behavioral changes and neurodegeneration in rats exposed to high doses of similar compounds, indicating potential risks associated with environmental exposure.
Pharmacological Applications
Despite potential toxicity, some derivatives have been investigated for therapeutic applications:
- Anti-inflammatory Agents : Certain benzene derivatives exhibit properties that can inhibit inflammatory pathways.
- Antimicrobial Activity : Research has indicated that compounds with similar structures may possess antimicrobial properties against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
